8-(4-Propan-2-ylphenyl)-3,7-dihydropurin-6-one
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Overview
Description
8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one is a chemical compound that belongs to the class of purines It is characterized by the presence of a purine ring system substituted with a 4-isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkylating agents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one can be compared with other similar compounds, such as:
4-isopropylphenol: A phenol derivative with similar structural features but different chemical properties and applications.
Phenol, isopropylated, phosphate (31): Another related compound with distinct industrial uses and regulatory considerations.
The uniqueness of 8-(4-isopropylphenyl)-1,7-dihydro-6H-purin-6-one lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H14N4O |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
8-(4-propan-2-ylphenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H14N4O/c1-8(2)9-3-5-10(6-4-9)12-17-11-13(18-12)15-7-16-14(11)19/h3-8H,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
PKBLGRSXIJFQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC=N3 |
Origin of Product |
United States |
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